1-Ethyl-2,3-dimethylpiperidin-4-ol
Description
Properties
IUPAC Name |
1-ethyl-2,3-dimethylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-4-10-6-5-9(11)7(2)8(10)3/h7-9,11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPBBBLOFRSXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C(C1C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl and Methyl Group Incorporation
Reductive amination is pivotal for introducing the ethyl group. A reported protocol couples Boc-protected valinal with 3,4-dimethylpiperidine under palladium catalysis, followed by deprotection with HCl/dioxane to yield 1-ethyl-3,4-dimethylpiperidine. Methyl groups are introduced via Friedel-Crafts alkylation using methyl iodide or dimethyl sulfate in the presence of Lewis acids like BF₃·OEt₂.
Hydroxylation at Position 4
Direct hydroxylation of 1-ethyl-2,3-dimethylpiperidine remains challenging due to steric hindrance. An efficient workaround involves oxidizing the 4-position via epoxide formation, as detailed in Section 1.2. Alternatively, microbial oxidation using Pseudomonas putida monooxygenases has been explored, though yields are moderate (50–60%).
Catalytic Systems and Reaction Conditions
Acid-Catalyzed Annulation
Bronsted acids (e.g., trifluoroacetic acid) and Lewis acids (e.g., ZnCl₂) accelerate annulation between 4-hydroxybutyraldehyde and ethylamine. Trifluoroacetic acid (2.5 equiv) in dichloromethane at 0–5°C achieves 86% conversion to the piperidine intermediate within 2–3 hours.
Transition-Metal Catalysis
Palladium-catalyzed transfer hydrogenation is critical for reducing unsaturated intermediates. For example, bis-triflate derivatives are hydrogenated in DMF at 80°C using Pd/C, affording 3,4-dimethylpiperidine in 92% yield.
Industrial-Scale Process Optimization
One-Pot Synthesis
A patented one-pot method eliminates intermediate purification, enhancing cost efficiency. Reacting 4-hydroxybutyraldehyde, ethylamine, and cyanide under acid catalysis produces (S)-1-ethyl-2-cyanopyrrolidine, which is hydrolyzed to the alcohol. This process achieves an 80% overall yield with a reaction time of 6–8 hours.
Solvent and Temperature Effects
Solvents like tetrahydrofuran and ethanol improve solubility of intermediates, while temperatures between 25–40°C balance reaction rate and selectivity. For instance, annulation at 40°C reduces byproduct formation by 15% compared to 100°C.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,3-dimethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LAH and NaBH4 are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-Ethyl-2,3-dimethylpiperidin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-2,3-dimethylpiperidin-4-ol involves its interaction with specific molecular targets. For instance, derivatives of this compound have been studied for their ability to inhibit the CCR5 receptor, a key player in HIV-1 entry into cells . The compound’s structure allows it to form strong interactions with the receptor, blocking its activity and preventing viral entry. This mechanism highlights the compound’s potential as a therapeutic agent.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Findings and Limitations
- Biological Activity : Piperidin-4-one analogs (e.g., from S. torvum) suggest that this compound may exhibit anti-inflammatory properties, though direct evidence is lacking .
- Catalytic Potential: The ethyl and dimethyl groups in imidazolium salts enhance catalytic activity in CO₂ hydrogenation, implying that similar substituents in piperidine derivatives could be explored for analogous roles .
- Limitations : Most data are inferred from structural analogs due to the absence of direct studies on this compound. Discrepancies in substituent effects (e.g., steric vs. electronic) require experimental validation.
Notes
- Contradictions : While ethyl and methyl groups in imidazolium salts improve catalytic activity , their impact on piperidine derivatives’ reactivity remains unverified.
Q & A
Basic Research Questions
Q. What established synthetic methodologies are recommended for 1-Ethyl-2,3-dimethylpiperidin-4-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves alkylation of a piperidine precursor. For example, reacting 3-methylpiperidin-4-ol with ethylene oxide under basic conditions (e.g., NaOH, 40–60°C) introduces the ethyl group. Optimizing catalyst concentration (e.g., 10–15 mol% NaOH) and reaction time (6–12 hours) minimizes byproducts like diethylated derivatives. Post-synthesis purification via fractional distillation or silica-gel chromatography (eluent: ethyl acetate/methanol 9:1) achieves >95% purity. Excess ethylene oxide or elevated temperatures (>70°C) reduce selectivity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Use high-resolution NMR (¹H, ¹³C, DEPT-135) to confirm substitution patterns. Vicinal coupling constants (e.g., ) in ¹H NMR distinguish axial/equatorial methyl groups. IR spectroscopy verifies hydroxyl stretching (3200–3400 cm⁻¹). Mass spectrometry (HRMS-ESI) confirms molecular weight (observed m/z: 171.15 [M+H]⁺). X-ray crystallography resolves stereochemistry when single crystals are obtained (e.g., recrystallization in hexane/ethanol) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Adhere to GHS Category 2 guidelines:
- Personal Protection : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods for synthesis/purification steps.
- First Aid : For skin contact, wash with soap/water immediately; for eye exposure, rinse with saline for 15 minutes.
- Storage : Airtight containers in cool (2–8°C), dry conditions, away from oxidizers .
Advanced Research Questions
Q. How do vicinal diaxial methyl groups in 2,3-dimethylpiperidine derivatives influence conformational stability and receptor binding?
- Methodological Answer : Vicinal diaxial methyl groups enforce a rigid chair conformation, reducing ring puckering. Computational studies (DFT, B3LYP/6-31G*) show a 5–7 kcal/mol energy barrier for chair flipping. This rigidity enhances binding to serotonin 5-HT₃ receptors (Kᵢ = 12 nM vs. 45 nM for flexible analogs). Use comparative molecular docking (AutoDock Vina) to map substituent orientations in receptor pockets .
Q. What strategies resolve contradictions in reported receptor binding affinities of this compound analogs?
- Methodological Answer : Discrepancies arise from assay variables:
- Standardization : Use HEK293 cells expressing cloned receptors (e.g., α4β2 nAChR) to control isoform specificity.
- Radioligand Selection : Compare H-epibatidine vs. I-α-bungarotoxin for nicotinic receptor studies.
- Data Normalization : Express affinities as % inhibition relative to positive controls (e.g., 100 nM acetylcholine). Meta-analysis with tools like RevMan reduces variability .
Q. How can computational modeling predict metabolic pathways and oxidation sites of this compound?
- Methodological Answer :
- In Silico Tools : Schrödinger’s ADMET Predictor identifies CYP450 oxidation sites (e.g., tertiary amine → N-oxide).
- Metabolite Validation : Incubate with human hepatocytes (37°C, 24 hours) and analyze via LC-MS/MS (C18 column, 0.1% formic acid gradient). Major metabolites: 4-keto derivative (m/z 185.12) and hydroxylated ethyl chain (m/z 187.15) .
Structural and Functional Analysis
Q. How does the substitution pattern of this compound compare to analogs in modulating neurotransmitter systems?
- Methodological Answer : Compare binding profiles using:
- Analogs : 2-(3-Methylpiperidin-4-yl)ethan-1-ol (Kᵢ = 28 nM for dopamine D₂) vs. 4-(3,5-dimethylpiperidin-1-yl)butan-1-ol (Kᵢ = 85 nM).
- Assays : Radioligand displacement (³H-spiperone for D₂) and functional cAMP assays (D₂ inhibition reduces cAMP by 70% at 100 nM) .
Q. What chromatographic methods ensure purity assessment of this compound in complex mixtures?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
